-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine holds potential as a valuable building block in drug discovery due to its unique heterocyclic structure. The presence of the chlorine atom and the amine group allows for further functionalization, enabling the creation of diverse and novel drug candidates. Studies have shown its application in the synthesis of compounds targeting various therapeutic areas, including:
The field of medicinal chemistry focuses on designing and synthesizing new drugs with desired therapeutic properties. 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a valuable tool for medicinal chemists due to its:
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has the molecular formula C₇H₅ClN₂ and a molecular weight of 167.60 g/mol. It appears as a light yellow to brown solid and has a melting point of approximately 179 °C . The compound contains a pyrrolopyridine core structure, which is notable for its potential biological activity.
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has been studied for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit:
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves:
Interaction studies have focused on how 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine interacts with biological targets. Key findings include:
Several compounds share structural similarities with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Lacks amine functionality at the 4-position |
| 7-Azaindole | Azaindole | Contains nitrogen in the ring structure affecting reactivity |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | Amino derivative | Exhibits different biological activity profiles |
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine stands out due to its specific chlorine substitution and the presence of an amine group, which contribute to its unique reactivity and biological profile.